molecular formula C13H11N5O6 B4315939 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4315939
M. Wt: 333.26 g/mol
InChI Key: BNFKMWRFJZZESN-UHFFFAOYSA-N
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Description

1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a pyrazole ring, and a nitro group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves several steps. One common method starts with the preparation of 1,3-benzodioxole, which undergoes chloromethylation, nitrile formation, hydrolysis, and reduction to yield the desired intermediate . This intermediate is then reacted with 4-nitro-1H-pyrazole-3-carboxamide under specific conditions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to anticancer effects . The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

1-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-nitro-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O6/c14-13(20)12-8(18(21)22)4-17(16-12)5-11(19)15-7-1-2-9-10(3-7)24-6-23-9/h1-4H,5-6H2,(H2,14,20)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKMWRFJZZESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C(=N3)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE

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